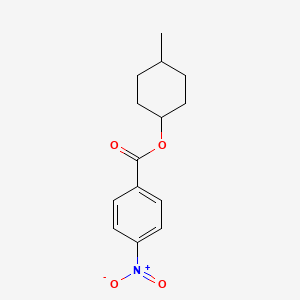
4-Methylcyclohexyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohexyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is composed of a 4-methylcyclohexyl group attached to a 4-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-methylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has also been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products Formed
Oxidation: 4-Methylcyclohexyl 4-aminobenzoate.
Reduction: 4-Methylcyclohexanol and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylcyclohexyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexyl 4-nitrobenzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, leading to the release of 4-methylcyclohexanol and 4-nitrobenzoic acid. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but with a methyl group instead of a 4-methylcyclohexyl group.
Ethyl 4-nitrobenzoate: Similar structure but with an ethyl group instead of a 4-methylcyclohexyl group.
4-Methylcyclohexyl benzoate: Similar structure but without the nitro group.
Uniqueness
4-Methylcyclohexyl 4-nitrobenzoate is unique due to the presence of both a 4-methylcyclohexyl group and a nitro group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H17NO4/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h4-7,10,13H,2-3,8-9H2,1H3 |
InChI Key |
RFGCJYYPTFAWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-iodophenol](/img/structure/B11555433.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11555434.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B11555439.png)
![N'-[(E)-[4-(Propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11555443.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11555451.png)
![2-Ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11555458.png)
![(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11555460.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11555461.png)
![ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate](/img/structure/B11555479.png)
![3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B11555482.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11555491.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11555508.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11555520.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11555526.png)
